tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature standards, providing unambiguous chemical naming conventions. The official IUPAC name is tert-butyl 2-[[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]sulfonylamino]acetate, which accurately describes the complete molecular structure including all functional groups and their positional relationships. The compound is registered under the Chemical Abstracts Service number 1206677-71-5, ensuring standardized identification across chemical databases and literature. Alternative systematic names include tert-butyl 2-(4-(2-chloro-4-fluorobenzyloxy)phenylsulfonamido)acetate and tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)-oxy)phenylsulfonamido)acetate, which represent equivalent nomenclature variations. The DSSTox Substance identification number DTXSID00657952 provides additional regulatory database linkage for environmental and toxicological data systems.
The systematic naming convention breaks down the molecular structure into discrete functional components, beginning with the tert-butyl ester group at the terminal acetate position. The central sulfonamide linkage connects the acetate moiety to a phenyl ring system, which subsequently bears a benzyl ether substituent. The benzyl group contains two halogen substituents positioned at the 2-chloro and 4-fluoro positions, providing specific regiochemical identification. This comprehensive nomenclature system enables precise chemical communication and facilitates accurate literature searching and chemical inventory management.
Molecular Formula and Weight Analysis
The molecular formula C19H21ClFNO5S encompasses 19 carbon atoms, 21 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom, representing the complete elemental composition. The calculated molecular weight of 429.9 grams per mole reflects the combined atomic masses of all constituent elements, with computational determination performed using PubChem 2.2 algorithms. The exact mass measurement of 429.08100 daltons provides high-precision mass spectrometric identification capabilities essential for analytical characterization. The compound's elemental analysis reveals a significant heteroatom content comprising 16.7% of the total molecular weight, indicating substantial polarity and potential for hydrogen bonding interactions.
| Property | Value | Units | Method |
|---|---|---|---|
| Molecular Formula | C19H21ClFNO5S | - | Computational |
| Molecular Weight | 429.9 | g/mol | PubChem 2.2 |
| Exact Mass | 429.08100 | Da | High-resolution MS |
| Polar Surface Area | 90.08000 | Ų | Computational |
| LogP | 5.14980 | - | Computational |
The polar surface area calculation of 90.08000 square angstroms indicates moderate polarity characteristics that influence solubility and membrane permeability properties. The calculated logarithmic partition coefficient (LogP) value of 5.14980 suggests significant lipophilicity, predicting favorable interaction with hydrophobic environments while maintaining sufficient polarity for biological activity. These molecular descriptors provide essential parameters for predicting pharmacokinetic properties and optimizing synthetic methodologies.
Crystallographic Data and Conformational Studies
Current crystallographic data for this compound remains limited in publicly available databases, though related sulfonamide structures provide conformational insights. The Cambridge Crystallographic Data Centre Access Structures database represents the primary repository for structural crystallographic information, though specific entries for this compound require further investigation. Conformational analysis of similar tert-butyl acetate derivatives has revealed preferred orientations influenced by steric interactions between the bulky tert-butyl group and adjacent aromatic systems. The sulfonamide linkage typically adopts a pyramidal geometry around the nitrogen center, with the sulfonyl group exhibiting tetrahedral coordination around the sulfur atom.
Molecular modeling studies suggest that the compound adopts multiple low-energy conformations due to rotational freedom around the ether linkage connecting the benzyl and phenyl rings. The 2-chloro and 4-fluoro substituents on the benzyl ring influence conformational preferences through both steric and electronic effects, potentially stabilizing specific orientations through intramolecular interactions. The tert-butyl group demonstrates characteristic axial positioning preferences in cyclic analogs, though the acyclic nature of this molecule allows greater conformational flexibility. Density functional theory calculations indicate that explicit solvent modeling significantly affects conformational preferences, suggesting that solution-phase structures may differ substantially from gas-phase optimized geometries.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns and coupling relationships. The tert-butyl group exhibits a distinctive singlet in proton nuclear magnetic resonance spectra, typically appearing around 1.4-1.5 parts per million with integration corresponding to nine protons. The methylene protons adjacent to the sulfonamide nitrogen demonstrate characteristic chemical shifts influenced by the electron-withdrawing effects of the sulfonyl group. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the tert-butyl group and carbonyl carbon of the ester functionality as key diagnostic signals. The aromatic regions display complex splitting patterns reflecting the substitution patterns on both phenyl rings, with fluorine coupling providing additional spectroscopic complexity.
Infrared spectroscopy characterization reveals several diagnostic absorption bands that confirm functional group presence and molecular structure. The carbonyl stretch of the ester group appears in the 1750-1735 wavenumber range, consistent with saturated aliphatic esters. The sulfonamide functionality exhibits characteristic nitrogen-hydrogen stretching vibrations around 3400-3250 wavenumbers and sulfur-oxygen stretching modes in the 1360-1290 wavenumber region. Aromatic carbon-carbon stretching vibrations appear at 1600-1585 and 1500-1400 wavenumbers, while carbon-oxygen stretching of the ether linkage occurs in the 1320-1000 wavenumber range. The carbon-fluorine and carbon-chlorine bonds contribute additional fingerprint region absorptions that aid in structural confirmation.
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Ester Carbonyl | 1750-1735 | Carbon-oxygen stretch | Strong |
| Sulfonamide NH | 3400-3250 | Nitrogen-hydrogen stretch | Medium |
| Aromatic CC | 1600-1585, 1500-1400 | Carbon-carbon stretch | Medium |
| Sulfur-Oxygen | 1360-1290 | Sulfur-oxygen stretch | Strong |
| Ether CO | 1320-1000 | Carbon-oxygen stretch | Strong |
Properties
IUPAC Name |
tert-butyl 2-[[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO5S/c1-19(2,3)27-18(23)11-22-28(24,25)16-8-6-15(7-9-16)26-12-13-4-5-14(21)10-17(13)20/h4-10,22H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVFUCVLFRWECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNS(=O)(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657952 | |
| Record name | tert-Butyl N-{4-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl}glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206677-71-5 | |
| Record name | tert-Butyl N-{4-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl}glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula:
Key Features:
- Functional Groups : The compound features a tert-butyl group, a sulfonamide moiety, and a chloro-fluorobenzyl ether.
- Molecular Weight : The molecular weight is approximately 392.87 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that arylsulfonamides can act as potent inhibitors against various pathogens, including bacteria and fungi .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth. A study focusing on related sulfonamide compounds revealed that they could inhibit the activity of certain proteases and other enzymes critical for cellular function in pathogens .
Case Studies
- Fungicidal Activity : A patent application describes the use of similar compounds as fungicides, highlighting their efficacy in controlling phytopathogenic fungi. The results indicated a significant reduction in fungal biomass when treated with these compounds .
- Inhibition Studies : In vitro studies have demonstrated that related sulfonamide compounds can effectively inhibit the growth of resistant bacterial strains, showcasing their potential as therapeutic agents in treating infections caused by multi-drug resistant organisms .
Comparative Data
Synthesis and Development
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonamide : The initial reaction involves the coupling of a sulfonamide with a chloro-fluorobenzyl ether.
- Acetate Formation : Subsequent reactions lead to the formation of the acetate group, enhancing the compound's solubility and biological activity.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
Comparison with Similar Compounds
Methyl 2-((4-(4-(4-Fluorophenoxy)phenylsulfonamido)-1-methoxynaphthalen-2-yl)thio)acetate
- Key Differences: Replaces the tert-butyl ester with a methyl ester, reducing steric bulk and lipophilicity. Incorporates a naphthalene ring and a thioether (-S-) linkage instead of the benzyl ether.
- Synthesis: Achieved via sulfonylation of a naphthalene intermediate with 4-(4-fluorophenoxy)phenylsulfonyl chloride (72% yield) .
- Physicochemical Impact : The naphthalene system increases molecular weight (528.1 g/mol) and may enhance binding to hydrophobic enzyme pockets compared to the target compound’s benzyl group .
Methyl 2-((1-Methoxy-4-(4-phenylpiperazine-1-sulfonamido)naphthalen-2-yl)thio)acetate
- Lacks halogen substituents, reducing electrophilicity but improving solubility in polar solvents.
- Functional Implications : The phenylpiperazine moiety may enhance interaction with neurotransmitter receptors (e.g., serotonin or dopamine targets) compared to the halogenated benzyl group in the target compound .
Compound 66: tert-Butyl 2-(4-((5-Bromo-4'-methoxybiphenyl-3-yl)methoxy)phenylsulfonamido)acetate
- Key Differences :
- Synthetic Pathway : Utilizes a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid (40% yield), highlighting the versatility of biphenyl systems in medicinal chemistry .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
†Estimated based on structural similarity to Compound 65.
‡Reported in .
Table 2: Functional Group Impact on Bioactivity
Research Findings and Implications
- Metabolic Stability: The 2-chloro-4-fluorobenzyl group in the target compound may resist oxidative metabolism better than non-halogenated analogues, as seen in glutathione S-transferase (GST)-mediated detoxification pathways .
- Enzyme Inhibition : Compared to Compound 66’s biphenyl group, the target’s smaller benzyl substituent may reduce off-target effects while maintaining affinity for sulfonamide-sensitive enzymes (e.g., ADAM-17) .
- Synthetic Challenges : The electron-withdrawing chloro and fluoro groups in the benzyl ether may complicate nucleophilic substitution steps compared to methoxy or bromo substituents .
Preparation Methods
Synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl Chloride
The synthesis begins with the preparation of the sulfonyl chloride intermediate.
Step 1: Etherification of 4-Hydroxybenzenesulfonic Acid
4-Hydroxybenzenesulfonic acid reacts with 2-chloro-4-fluorobenzyl chloride in a nucleophilic aromatic substitution. A base such as potassium carbonate (K₂CO₃) facilitates deprotonation, enabling the benzyl chloride to displace the hydroxyl proton, forming 4-((2-chloro-4-fluorobenzyl)oxy)benzenesulfonic acid.
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. This converts the sulfonic acid group (-SO₃H) into a sulfonyl chloride (-SO₂Cl), yielding 4-((2-chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (for PCl₅) |
| Reaction Time | 4–6 hours |
Formation of the Sulfonamide Linkage
The sulfonyl chloride intermediate reacts with tert-butyl glycinate to form the sulfonamide bond.
Step 3: Amidation with tert-Butyl Glycinate
In the presence of a base (e.g., triethylamine or pyridine), tert-butyl glycinate’s amine group nucleophilically attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide. This step is conducted under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis.
Reaction Equation
Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Molar Ratio | 1:1.1 (sulfonyl chloride:amine) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature (25°C) |
| Yield | 70–85% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water. Purity is confirmed by HPLC (>98%) and spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 2H, aromatic), 7.4 (m, 1H, benzyl), 5.2 (s, 2H, OCH₂), 1.4 (s, 9H, tert-butyl).
Industrial-Scale Considerations
Large-scale production employs continuous flow chemistry to enhance safety and efficiency. Key metrics:
| Process Parameter | Pilot-Scale Value |
|---|---|
| Batch Size | 50–100 kg |
| Cycle Time | 24–48 hours |
| Overall Yield | 65–75% |
Challenges and Mitigation Strategies
-
Hydrolysis of Sulfonyl Chloride : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (3Å) are added to solvents.
-
Byproduct Formation : Excess tert-butyl glycinate (1.2 equiv) minimizes unreacted sulfonyl chloride.
-
Thermal Degradation : Reactions are monitored via in-line FTIR to detect exotherms.
| Property | Value |
|---|---|
| Flash Point | >150°C (closed cup) |
| LD50 (Oral, Rat) | >2000 mg/kg |
| Biodegradability | Not readily biodegradable |
Applications and Derivatives
The compound serves as a precursor in protease inhibitors and antifungal agents. Structural analogs with modified benzyl groups (e.g., 2-bromo-4-iodo derivatives) show enhanced bioactivity .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate?
The synthesis typically involves sequential functionalization:
- Step 1: Esterification of sulfonamide intermediates with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents like dichloromethane or toluene under reflux .
- Step 2: Coupling of the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reaction, ensuring precise control of stoichiometry and temperature (40–60°C) .
- Purification: Column chromatography or recrystallization in ethyl acetate/hexane mixtures to achieve >95% purity.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of tert-butyl (δ 1.2–1.4 ppm), sulfonamide (δ 3.1–3.3 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 479.1) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect impurities .
Q. What solvents and conditions optimize its solubility for in vitro assays?
- Polar aprotic solvents: DMSO or DMF are preferred for stock solutions due to high solubility (>50 mg/mL) .
- Aqueous buffers: For biological testing, dilute DMSO stock into PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the 2-chloro-4-fluorobenzyl moiety?
- Catalyst optimization: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (if applicable) or DMAP for esterification, achieving yields >80% .
- Solvent selection: Replace dichloromethane with acetonitrile to enhance nucleophilicity and reduce side reactions .
- In-situ monitoring: Employ FTIR to track the disappearance of starting material carbonyl peaks (e.g., 1700 cm⁻¹) .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay standardization: Use a shared reference compound (e.g., positive controls like COX-2 inhibitors) across labs to normalize IC₅₀ values .
- Batch analysis: Compare impurity profiles (HPLC-MS) to rule out degradation products affecting activity .
- Meta-analysis: Cross-reference SAR studies to identify critical substituents (e.g., electron-withdrawing groups on the benzyl ring enhance target binding) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability: Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber vials under nitrogen .
- Light sensitivity: UV irradiation (254 nm, 24 hrs) causes 15% degradation; use light-resistant containers .
- Solution stability: In DMSO, freeze-thaw cycles (3×) reduce purity by 2%; avoid repeated thawing .
Q. What methodologies identify and quantify synthetic impurities?
- LC-MS/MS: Detect trace impurities (e.g., unreacted sulfonamide precursors) with MRM transitions specific to their m/z .
- NMR spiking: Add authentic samples of suspected impurities (e.g., tert-butyl acetate) to reaction mixtures to confirm identity via peak splitting .
- QbD approach: Design experiments (DoE) to correlate reaction parameters (pH, temp) with impurity levels using Pareto charts .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications: Replace the tert-butyl group with cyclopropane to assess steric effects on target binding .
- Electron-density mapping: DFT calculations (e.g., Gaussian 16) identify regions prone to electrophilic attack, guiding substitution at the 4-fluorophenyl ring .
- Biological profiling: Test derivatives against kinase panels to map selectivity (e.g., IC₅₀ shifts >10× indicate critical interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
